molecular formula C18H14ClFN2 B11778063 9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride

9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride

Cat. No.: B11778063
M. Wt: 312.8 g/mol
InChI Key: YEIIYAFDUREKID-UHFFFAOYSA-N
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Description

9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride (CAS 2044706-72-9) is a high-purity carbazole-based aromatic amine derivative supplied with a typical specification of 98% purity . This compound serves as a versatile and critical synthetic intermediate in advanced organic and materials research . Its molecular structure, which integrates a carbazole core substituted with a 3-fluorophenyl group at the 9-position and a primary amine at the 3-position, makes it a valuable building block for constructing more complex functional molecules. The molecular formula is C18H14ClFN2 and it has a molecular weight of 312.77 g/mol . Researchers utilize this compound primarily as a precursor in the synthesis of sophisticated organic materials, including polymers and small molecules with tailored electronic properties. The presence of the aromatic amine functionality allows for further derivatization via cross-coupling reactions, such as Buchwald-Hartwig amination, or through other reactions targeting the amine group, enabling the creation of a diverse library of compounds for screening and development . The incorporation of the fluorophenyl moiety can influence the compound's electronic characteristics, lipophilicity, and overall molecular geometry, which are critical parameters in materials science and drug discovery research. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14ClFN2

Molecular Weight

312.8 g/mol

IUPAC Name

9-(3-fluorophenyl)carbazol-3-amine;hydrochloride

InChI

InChI=1S/C18H13FN2.ClH/c19-12-4-3-5-14(10-12)21-17-7-2-1-6-15(17)16-11-13(20)8-9-18(16)21;/h1-11H,20H2;1H

InChI Key

YEIIYAFDUREKID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2C4=CC(=CC=C4)F)C=CC(=C3)N.Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalytic Systems

  • Catalyst : Palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Ligand : Xantphos or triphenylphosphine (PPh₃)

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Solvent : Toluene or 1,4-dioxane

  • Temperature : 100–120°C under inert atmosphere.

A typical procedure yields 9-(3-fluorophenyl)-9H-carbazol-3-amine with 65–75% efficiency. For example, heating 3-bromo-9H-carbazole (5.0 mmol) with 3-fluoroaniline (6.0 mmol), Pd(OAc)₂ (0.1 equiv), and Xantphos (0.2 equiv) in toluene at 110°C for 24 hours affords the product in 68% yield.

Nitro Group Reduction for Amine Functionalization

The 3-amino group is introduced via reduction of a nitro precursor. Nitration of 9-(3-fluorophenyl)-9H-carbazole at the 3-position followed by catalytic hydrogenation is a common approach.

Nitration Protocol

  • Nitrating agent : Fuming HNO₃ in acetic anhydride

  • Conditions : 0–5°C for 2 hours, followed by gradual warming to room temperature.

  • Yield : 85–90% for 3-nitro-9-(3-fluorophenyl)-9H-carbazole.

Reduction to Primary Amine

  • Reducing agent : H₂/Pd-C (10% w/w) in ethanol or Raney nickel in THF

  • Conditions : 40–60 psi H₂ pressure, 25–50°C for 6–12 hours.

  • Yield : 90–95% for 9-(3-fluorophenyl)-9H-carbazol-3-amine.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via acid treatment:

  • Dissolve 9-(3-fluorophenyl)-9H-carbazol-3-amine (1.0 equiv) in anhydrous diethyl ether.

  • Add concentrated HCl (1.1 equiv) dropwise at 0°C.

  • Filter the precipitate and wash with cold ether.
    Purity : >99% (by HPLC).

Alternative Routes: Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for carbazole functionalization. A modified protocol involves:

  • Reactants : 9H-carbazole, 3-fluorobenzaldehyde, and ammonium acetate

  • Conditions : 150°C, 300 W, 20 minutes in acetic acid.
    Yield : 70–75% with 85% purity before recrystallization.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors improve efficiency:

  • Catalyst loading : 0.05–0.1 mol% Pd

  • Residence time : 30–60 minutes at 120°C

  • Throughput : 500 g/day with 95% conversion.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Time (h)Scale-Up Feasibility
Pd-Catalyzed Coupling68–759824–36High
Nitro Reduction90–95996–12Moderate
Microwave Synthesis70–75850.3Low

Data compiled from.

Purification and Characterization

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3 v/v).

  • Recrystallization : Ethanol/water (4:1) yields needle-like crystals.

  • Characterization :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, NH₂⁺), 7.89–7.45 (m, 11H, Ar-H).

    • HRMS : [M+H]⁺ calcd. for C₁₈H₁₃FN₂: 283.1004; found: 283.1001.

Challenges and Optimization Strategies

  • Challenge 1 : Over-reduction of the fluorophenyl group during hydrogenation.
    Solution : Use Pd/C with controlled H₂ pressure (<50 psi).

  • Challenge 2 : Low solubility of intermediates in polar solvents.
    Solution : Switch to DMF/THF mixtures (1:2 v/v) .

Chemical Reactions Analysis

9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions, where the fluorine atom can be replaced by other substituents using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research has shown that carbazole derivatives, including 9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride, exhibit promising antibacterial and antifungal activities. For instance, studies have demonstrated that compounds containing the carbazole structure can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy against these pathogens .

Table 1: Antimicrobial Activity of Carbazole Compounds

Compound NameBacterial StrainMIC (µg/ml)
This compoundStaphylococcus aureus1.1
Escherichia coli6.4
Candida albicans9.6
Aspergillus fumigatus10.3

Neuroprotective Applications

The compound has been investigated for its neuroprotective properties. Derivatives of carbazole have shown the ability to protect neurons from apoptosis, particularly in models of neurodegenerative diseases. For example, certain aminopropyl carbazoles have been reported to enhance the survival of newborn hippocampal cells by blocking apoptotic pathways . This suggests potential applications in treating conditions such as Alzheimer's disease.

Organic Electronics

Carbazole compounds are integral in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties of carbazole derivatives facilitate high electron mobility, making them suitable candidates for use in electronic devices . The incorporation of fluorinated phenyl groups can enhance the efficiency and stability of these materials.

Table 2: Properties of Carbazole Derivatives in Organic Electronics

PropertyValue
Electron MobilityHigh
StabilityEnhanced with fluorination
ApplicationOLEDs, OPVs

Case Study 1: Antimicrobial Efficacy

A study conducted on various carbazole derivatives revealed that modifications at the nitrogen position significantly influenced their antimicrobial activity. The introduction of a fluorine atom at the para position enhanced the antibacterial potency against gram-positive bacteria, demonstrating how structural variations can lead to improved therapeutic agents .

Case Study 2: Neuroprotection

In a neuroprotection study, researchers synthesized a series of carbazole derivatives and evaluated their effects on neuronal survival in vitro. The findings indicated that specific modifications led to enhanced neuroprotective effects, suggesting that compounds like this compound could be further developed into therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Key Substituents Applications/Properties Reference
9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride C₁₈H₁₄FN₂·HCl 3-Fluorophenyl, 3-amine (carbazole core) Enhanced hole mobility, dopaminergic activity
3-Fluoromethcathinone hydrochloride C₁₀H₁₁FNO·HCl 3-Fluorophenyl, β-keto-amine Neurotoxicity, serotonin/dopamine modulation
9-Ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine C₂₁H₂₀N₂O 4-Methoxyphenyl, ethyl group Hole-transporting material in solar cells
N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine C₃₈H₂₉N₃ Fluorene-carbazole hybrid OLEDs, high thermal stability
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole C₂₁H₁₈FN₂O₂ Fluoro-methoxyphenyl, nitro group Photovoltaic materials
Key Observations:
  • Biological Activity: Unlike 3-fluoromethcathinone (a psychoactive stimulant), the carbazole core in the target compound may reduce neurotoxicity while retaining affinity for dopamine receptors .
  • Hybrid Structures : Fluorene-carbazole hybrids exhibit superior thermal stability (>200°C) compared to simple carbazoles, making them preferable for OLED applications .

Physicochemical Properties

Property Target Compound 3-Fluoromethcathinone HCl 9-Ethylcarbazole Derivative
Molecular Weight (g/mol) ~320.78 215.67 ~364.45
Solubility (PBS) High (HCl salt) Moderate Low
Ionization Potential (eV) ~5.2 (estimated) N/A 5.4–5.8
Thermal Stability (°C) >150 (decomposition) <100 >180
Notes:
  • The hydrochloride salt form of the target compound significantly enhances aqueous solubility compared to neutral carbazole derivatives .
  • Ionization potentials of fluorinated carbazoles are lower than those of methoxy-substituted analogues, favoring hole injection in organic electronics .

Optoelectronic Performance

  • The target compound’s fluorescence quantum yield (ΦF) is estimated at 0.45–0.55, comparable to 9-phenylcarbazole derivatives but lower than fluorene hybrids (ΦF > 0.7) .
  • In hole-transport layers, fluorinated carbazoles achieve hole mobilities of ~10⁻⁴ cm²/V·s, outperforming methoxy-substituted analogues by 20–30% .

Biological Activity

9-(3-Fluorophenyl)-9H-carbazol-3-amine hydrochloride is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a carbazole backbone with a fluorophenyl substitution, which is crucial for its biological activity. The presence of the amino group at position 3 enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that carbazole derivatives exhibit promising antimicrobial properties. The following table summarizes the antimicrobial efficacy of this compound and related compounds:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Activity Type
This compoundStaphylococcus aureus16 µg/mLAntibacterial
4-[4-(benzylamino)butoxy]-9H-carbazoleCandida albicans64 µg/mLAntifungal
4-[4-(benzylamino)butoxy]-9H-carbazoleAspergillus flavus64 µg/mLAntifungal

The compound demonstrated significant antibacterial activity against S. aureus, inhibiting growth by approximately 65% at a concentration of 16 µg/mL. Additionally, it exhibited antifungal properties against C. albicans and A. flavus, with notable growth reduction observed at higher concentrations .

The antimicrobial activity of the compound can be attributed to several mechanisms:

  • Disruption of Cell Membranes : The carbazole structure interacts with microbial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Nucleic Acid Synthesis : Some derivatives have been shown to inhibit bacterial DNA replication processes, contributing to their bactericidal effects .
  • Biofilm Disruption : The compound has also been noted for its ability to disrupt biofilms formed by pathogenic bacteria, enhancing its effectiveness in treating infections resistant to conventional antibiotics .

Cytotoxicity and Safety Profile

While the antimicrobial potential is promising, assessing the cytotoxicity of these compounds is crucial for therapeutic applications. Studies indicate that the hemolytic activity of carbazole derivatives remains low, ranging from 2% to 13% hemolysis at tested concentrations. However, cytotoxic effects on human fibroblast cells were more pronounced, with viability dropping significantly at higher concentrations .

Case Studies

  • Antibacterial Efficacy Against MRSA : A study highlighted that fluorinated derivatives of carbazole exhibited enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The fluorine substitution improved metabolic stability and reactivity, making these compounds more effective than their non-fluorinated counterparts .
  • Antifungal Activity : Another investigation into the antifungal properties revealed that certain derivatives could inhibit the growth of Candida albicans effectively, suggesting potential use in treating fungal infections alongside traditional antifungals .

Q & A

Q. Advanced Methodological Guidance

  • Reaction path prediction : Quantum mechanical calculations (e.g., Gaussian 16) identify transition states and rate-limiting steps. For example, fluorophenyl coupling proceeds via a lower-energy pathway (ΔG‡ ≈ 18 kcal/mol) than chlorophenyl analogues .
  • Solvent screening : COSMO-RS simulations predict ethanol as optimal for recrystallization (solubility parameter δ = 26.1 MPa¹/²) .
  • Scale-up risk assessment : Machine learning (e.g., ICReDD’s algorithms) flags exothermic risks during HCl salt formation, recommending dropwise addition at <5°C .

What spectroscopic techniques differentiate this compound from alkylated byproducts?

Basic Research Question

  • ¹⁹F NMR : A single peak at δ -110 to -115 ppm (vs. CFCl₃) confirms para-fluorine substitution; meta-substituted byproducts show upfield shifts .
  • IR spectroscopy : N–H stretching (3350–3400 cm⁻¹) and C–F vibration (1220–1250 cm⁻¹) distinguish the hydrochloride from neutral amine forms .
  • Mass spectrometry : ESI+ at m/z 297.1 [M+H]⁺ (theoretical 297.09) with isotopic pattern matching ¹⁹F .

How do structural modifications at the carbazole 3-position impact biological activity?

Q. Advanced Structure-Activity Relationship (SAR)

  • Amine vs. nitro groups : The 3-amine enhances hydrogen bonding with biological targets (e.g., kinases), while nitro derivatives exhibit 10-fold lower IC₅₀ in cytotoxicity assays .
  • Fluorine positioning : 3-Fluorophenyl improves blood-brain barrier permeability (logP = 2.8) compared to 2- or 4-fluoro isomers (logP = 3.1–3.3) .
  • Salt form stability : Hydrochloride salts show 6-month stability at 4°C (HPLC purity >98%), whereas free bases degrade by 15% under the same conditions .

What protocols mitigate crystallization challenges in hydrochloride salt formation?

Q. Methodological Optimization

  • Antisolvent selection : Dropwise addition of diethyl ether to ethanolic solutions yields monoclinic crystals (PXRD peaks at 2θ = 12.4°, 17.8°) .
  • Seeding : Use microcrystals (<50 µm) from crash-cooling (-20°C) to nucleate growth.
  • PAT monitoring : In-line Raman spectroscopy tracks chloride counterion integration (peak at 250 cm⁻¹) .

How reliable are QSAR models for predicting the photostability of this compound?

Q. Data-Driven Analysis

  • Model limitations : QSAR underestimates photodegradation rates by 20–30% due to omitted triplet-state dynamics. Validate with accelerated UV testing (ICH Q1B guidelines) .
  • Key descriptors : Topological polar surface area (TPSA < 60 Ų) and HOMO energy (>-5.8 eV) correlate with stability (R² = 0.89) .
  • Contradictions : Some halogenated derivatives defy predictions; use TD-DFT to refine excited-state pathways .

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